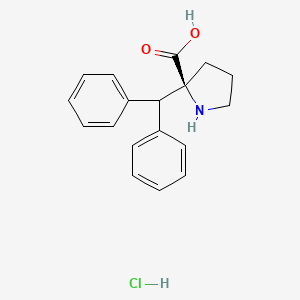
4-(3-Aminopropyl)benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with precursor molecules that are modified through various chemical reactions. For instance, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the compounds . Similarly, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride is achieved in three steps from 4-acetoxyazetidin-2-one . These methods suggest that the synthesis of "4-(3-Aminopropyl)benzoic acid; hydrochloride" would likely involve a targeted functionalization of the benzoic acid core, followed by the introduction of the aminopropyl group and subsequent conversion to the hydrochloride salt.
Molecular Structure Analysis
Molecular structures and geometries can be optimized using computational methods such as density functional theory (DFT), as demonstrated in the study of azo-benzoic acids . The molecular vibrations of related compounds have been investigated using infrared and Raman spectroscopies, supported by DFT calculations . These techniques could be applied to "4-(3-Aminopropyl)benzoic acid; hydrochloride" to analyze its molecular structure and confirm its geometry.
Chemical Reactions Analysis
The chemical behavior of related compounds in solution can involve acid-base dissociation and tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . The chlorination of 4-amino-2-hydroxy-benzoic acid, a reaction that could be similar to potential reactions involving "4-(3-Aminopropyl)benzoic acid; hydrochloride", resulted in unexpected products, indicating the complexity of such reactions . These findings highlight the importance of careful control and characterization of reaction conditions in the study of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be characterized using various spectroscopic and analytical techniques. For example, the solubility of compounds can be enhanced through the formation of co-crystals, as seen with trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol and hydroxyl benzoic acids . The thermal properties of these co-crystals were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . These methods could be used to assess the stability and solubility of "4-(3-Aminopropyl)benzoic acid; hydrochloride".
科学的研究の応用
Photodecomposition Studies
4-(3-Aminopropyl)benzoic acid hydrochloride and its related compounds have been studied for their photodecomposition properties. For instance, the ultraviolet irradiation of chlorobenzoic acids has been shown to lead to the replacement of the chlorine atom by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This process highlights the potential of such compounds in environmental applications, such as the degradation of pollutants under UV light (Crosby & Leitis, 1969).
Fluorescence Probes Development
Derivatives of 4-(3-Aminopropyl)benzoic acid hydrochloride have been designed and synthesized as novel fluorescence probes for detecting reactive oxygen species (ROS), highlighting their utility in biological and chemical studies. These compounds have shown selective and dose-dependent fluorescence responses to highly reactive oxygen species, making them useful tools for studying the roles of ROS in various biological processes (Setsukinai et al., 2003).
Polymer Doping
The compound has also been explored for its potential in materials science, specifically in the doping of polyaniline, a conducting polymer. Benzoic acid and its derivatives have been reported to enhance the electrical conductivity of polyaniline when used as dopants, demonstrating the relevance of these compounds in the development of advanced materials for electronics and other applications (Amarnath & Palaniappan, 2005).
Biosynthesis of Natural Products
Furthermore, derivatives of 4-(3-Aminopropyl)benzoic acid hydrochloride are precursors in the biosynthesis of a variety of natural products. These compounds are involved in the synthesis of ansamycins and mitomycins, which are compounds with significant biological activities. This illustrates the importance of such derivatives in the pharmaceutical industry and in the production of natural products with potential therapeutic applications (Kang, Shen, & Bai, 2012).
Photophysical Properties of Hg(II) Complexes
The study of new heteroleptic Hg(II) complexes with benzoic acid derivatives, including 4-(3-Aminopropyl)benzoic acid hydrochloride, has contributed to our understanding of the photophysical properties of these materials. Such research is crucial for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Mobin, Saini, Mishra, & Chaudhary, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
特性
IUPAC Name |
4-(3-aminopropyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-1-2-8-3-5-9(6-4-8)10(12)13;/h3-6H,1-2,7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDDKSOGFICQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)benzoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)